molecular formula C22H26N2O3 B267300 2-(2,6-dimethylphenoxy)-N-[4-(1-pyrrolidinylcarbonyl)phenyl]propanamide

2-(2,6-dimethylphenoxy)-N-[4-(1-pyrrolidinylcarbonyl)phenyl]propanamide

Katalognummer B267300
Molekulargewicht: 366.5 g/mol
InChI-Schlüssel: ZDORLIUIJSWGCM-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-(2,6-dimethylphenoxy)-N-[4-(1-pyrrolidinylcarbonyl)phenyl]propanamide, also known as JNJ-1661010, is a chemical compound that has been extensively studied for its potential use in treating various medical conditions. This compound belongs to the class of drugs known as CB1 receptor antagonists, which are drugs that block the activity of the CB1 receptor in the brain.

Wirkmechanismus

2-(2,6-dimethylphenoxy)-N-[4-(1-pyrrolidinylcarbonyl)phenyl]propanamide is a CB1 receptor antagonist, which means that it blocks the activity of the CB1 receptor in the brain. The CB1 receptor is involved in regulating appetite, metabolism, and energy balance, and is also a target for drugs of abuse such as marijuana. By blocking the activity of the CB1 receptor, 2-(2,6-dimethylphenoxy)-N-[4-(1-pyrrolidinylcarbonyl)phenyl]propanamide reduces appetite and food intake, and may also improve glucose metabolism and insulin sensitivity.
Biochemical and Physiological Effects:
2-(2,6-dimethylphenoxy)-N-[4-(1-pyrrolidinylcarbonyl)phenyl]propanamide has been shown to reduce food intake and body weight in animal models of obesity. Additionally, 2-(2,6-dimethylphenoxy)-N-[4-(1-pyrrolidinylcarbonyl)phenyl]propanamide has been shown to improve glucose tolerance and insulin sensitivity in animal models of type 2 diabetes. These effects are likely due to the blockade of the CB1 receptor in the brain, which regulates appetite, metabolism, and energy balance.

Vorteile Und Einschränkungen Für Laborexperimente

One advantage of 2-(2,6-dimethylphenoxy)-N-[4-(1-pyrrolidinylcarbonyl)phenyl]propanamide is that it has been extensively studied in preclinical models, and has shown promising results for the treatment of obesity and metabolic disorders. Additionally, 2-(2,6-dimethylphenoxy)-N-[4-(1-pyrrolidinylcarbonyl)phenyl]propanamide has a well-defined mechanism of action, which makes it an attractive target for drug development. However, one limitation of 2-(2,6-dimethylphenoxy)-N-[4-(1-pyrrolidinylcarbonyl)phenyl]propanamide is that it has not yet been tested in clinical trials, and its safety and efficacy in humans are not yet known.

Zukünftige Richtungen

There are several future directions for the study of 2-(2,6-dimethylphenoxy)-N-[4-(1-pyrrolidinylcarbonyl)phenyl]propanamide. One potential direction is to investigate the safety and efficacy of 2-(2,6-dimethylphenoxy)-N-[4-(1-pyrrolidinylcarbonyl)phenyl]propanamide in clinical trials, to determine whether it is a viable treatment option for obesity and metabolic disorders. Additionally, further research is needed to understand the long-term effects of 2-(2,6-dimethylphenoxy)-N-[4-(1-pyrrolidinylcarbonyl)phenyl]propanamide on glucose metabolism and insulin sensitivity, and to determine whether it has any potential side effects or drug interactions. Another potential direction is to investigate the use of 2-(2,6-dimethylphenoxy)-N-[4-(1-pyrrolidinylcarbonyl)phenyl]propanamide in combination with other drugs or therapies, to determine whether it can enhance their efficacy or reduce their side effects. Overall, 2-(2,6-dimethylphenoxy)-N-[4-(1-pyrrolidinylcarbonyl)phenyl]propanamide has shown promise as a potential treatment option for obesity and metabolic disorders, and further research is needed to fully understand its potential benefits and limitations.

Synthesemethoden

The synthesis of 2-(2,6-dimethylphenoxy)-N-[4-(1-pyrrolidinylcarbonyl)phenyl]propanamide involves several steps, including the reaction of 2,6-dimethylphenol with thionyl chloride to form 2,6-dimethylphenyl chloroformate. This intermediate is then reacted with 4-aminobenzophenone to form the final product, 2-(2,6-dimethylphenoxy)-N-[4-(1-pyrrolidinylcarbonyl)phenyl]propanamide. The overall yield of this synthesis method is approximately 50%.

Wissenschaftliche Forschungsanwendungen

2-(2,6-dimethylphenoxy)-N-[4-(1-pyrrolidinylcarbonyl)phenyl]propanamide has been extensively studied for its potential use in treating various medical conditions, including obesity, metabolic disorders, and drug addiction. In preclinical studies, 2-(2,6-dimethylphenoxy)-N-[4-(1-pyrrolidinylcarbonyl)phenyl]propanamide has been shown to reduce food intake and body weight in animal models of obesity. Additionally, 2-(2,6-dimethylphenoxy)-N-[4-(1-pyrrolidinylcarbonyl)phenyl]propanamide has been shown to improve glucose tolerance and insulin sensitivity in animal models of type 2 diabetes.

Eigenschaften

Produktname

2-(2,6-dimethylphenoxy)-N-[4-(1-pyrrolidinylcarbonyl)phenyl]propanamide

Molekularformel

C22H26N2O3

Molekulargewicht

366.5 g/mol

IUPAC-Name

2-(2,6-dimethylphenoxy)-N-[4-(pyrrolidine-1-carbonyl)phenyl]propanamide

InChI

InChI=1S/C22H26N2O3/c1-15-7-6-8-16(2)20(15)27-17(3)21(25)23-19-11-9-18(10-12-19)22(26)24-13-4-5-14-24/h6-12,17H,4-5,13-14H2,1-3H3,(H,23,25)

InChI-Schlüssel

ZDORLIUIJSWGCM-UHFFFAOYSA-N

SMILES

CC1=C(C(=CC=C1)C)OC(C)C(=O)NC2=CC=C(C=C2)C(=O)N3CCCC3

Kanonische SMILES

CC1=C(C(=CC=C1)C)OC(C)C(=O)NC2=CC=C(C=C2)C(=O)N3CCCC3

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.